1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that features an indole core structure substituted with a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions, often using phenylpiperazine and an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylpiperazine moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anticonvulsant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity in the brain, which contributes to its anticonvulsant effects. The compound may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-oxo-2-(4-chlorophenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde: Similar structure but with a chlorophenyl group.
1-[2-oxo-2-(4-trifluoromethylphenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde: Contains a trifluoromethyl group instead of a phenyl group.
Uniqueness
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an indole core with a phenylpiperazine moiety makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-16-17-14-24(20-9-5-4-8-19(17)20)15-21(26)23-12-10-22(11-13-23)18-6-2-1-3-7-18/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDHNVUGGMYHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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